molecular formula C6H3FN2 B1310978 2-Cyano-3-fluoropyridine CAS No. 97509-75-6

2-Cyano-3-fluoropyridine

Cat. No. B1310978
CAS RN: 97509-75-6
M. Wt: 122.1 g/mol
InChI Key: VZFPSCNTFBJZHB-UHFFFAOYSA-N
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Description

2-Cyano-3-fluoropyridine, also known as 3-Fluoro-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C6H3FN2 . It has an average mass of 122.100 Da and a monoisotopic mass of 122.028023 Da .


Synthesis Analysis

The synthesis of 3-cyano-2-fluoropyridines can be achieved via nucleophilic substitution of 2-nucleofuge-containing substituted 3-cyanopyridines . This method employs classic sources of nucleophilic fluoride such as KF and Bu4NF in DMF or DMSO at higher temperatures . Another method involves the treatment of 2-cyano-3-chloropyridine with potassium fluoride .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-fluoropyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a cyano group (-CN) and at the 3rd position with a fluorine atom .


Chemical Reactions Analysis

In the field of fluorinated pyridines, the introduction of fluorine atoms into lead structures is a common chemical modification . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Physical And Chemical Properties Analysis

2-Cyano-3-fluoropyridine is a solid at 20°C . It has a molecular formula of C6H3FN2 and a molecular weight of 122.10 .

Scientific Research Applications

Chemical Synthesis

  • Synthesis Techniques : A study by Shestopalov et al. (2009) explored the synthesis of 3-cyano-2-fluoropyridines, which is closely related to 2-Cyano-3-fluoropyridine. This synthesis involves nucleophilic substitution and is key to preparing ring-fluorinated pyridines.
  • Balz-Schiemann Reaction : Another approach to synthesize related compounds is the Balz-Schiemann reaction, as noted by Snead et al. (2019). This method was used to convert 2-cyano-5-aminopyridine to 2-cyano-5-fluoropyridine, indicating the versatility of the cyano-fluoropyridine framework in synthesis.

Fluorine Chemistry

  • Fluoropyridine Applications : The study of fluoropyridines, including compounds like 2-Cyano-3-fluoropyridine, is significant in the field of fluorine chemistry. For instance, Carroll et al. (2007) discussed the application of fluoropyridines in medical imaging, specifically in Positron Emission Tomography.

Herbicidal Activity

  • Herbicidal Inhibitors : Liu et al. (2005) conducted a study on 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which are structurally similar to 2-Cyano-3-fluoropyridine. These compounds were synthesized as herbicidal inhibitors, demonstrating the potential agricultural applications of cyano-fluoropyridine derivatives.

Safety And Hazards

2-Cyano-3-fluoropyridine is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include wearing protective gloves and clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPSCNTFBJZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427611
Record name 2-Cyano-3-fluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-fluoropyridine

CAS RN

97509-75-6
Record name 2-Cyano-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-3-fluoropyridine
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Synthesis routes and methods I

Procedure details

To a solution of 3-fluoropyridine 1-oxide (1.21 g, 10.7 mmol) in CH3CN (10 mL) was added Et3N (4.4 mL, 31.6 mmol) followed by TMSCN (4.3 mL, 32.2 mmol) and the reaction was stirred at reflux for 6.5 hours. The mixture was diluted with CH2Cl2 (100 mL) and washed with saturated aqueous NaHCO3 (50 mL). The aqueous layer was extracted with CH2Cl2 (3×40 mL) and the combined organic layers were dried (Na2SO4), filtered and concentrated to give a crude dark red oil. Purification of the crude material by column chromatography on silica gel (CH2Cl2/MeOH, 98:2) afforded the title compound as a yellow solid (1.01 g, 77%). 1H NMR (CDCl3): δ 7.58–7.67 (m, 2H), 8.54–8.57 (m, 1H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

30 g of 3-Fluoropyridine-2-carboxamide (C), 120 mL of THF and 768.5 mL of TEA were taken in a reaction flask and cooled to 0-5° C. To this mixture, 72.2 mL of Trifluoroacetic anhydride (in 30 mL of THF) was added dropwise over a period of 30 minutes keeping the reaction temperature below 5° C. (0° C. to 5° C.) and the RM was stirred for 2 hours 30 minutes at a temperature below 10° C. (5° C. to 10° C.). After completion of the reaction, 150 mL of 20% Na2CO3 solution was added dropwise to the RM while maintaining the temperature below 10° C. (5° C. to 5° C.), followed by addition of 360 mL of purified water. The RM was brought to room temperature (RT) and extracted with dichloromethane (MDC) and the organic layer was washed with 300 mL purified water, 150 mL of 2% dil HCl, followed by purified water and brine. The organic layer was dried over Na2SO4 and distilled under vacuum, resulting in the titled compound as a dark brown viscous oily mass. Crude Yield: 22-24 g.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
768.5 mL
Type
reactant
Reaction Step One
Quantity
72.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 2-cyano-3-chloropyridine (1 g, 7.22 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was treated with potassium fluoride (1.26 g, 21.68 mmol) and heated at reflux for 18 hours. After cooling, the reaction was diluted with ethyl acetate and extracted with water and brine. Silica gel chromatography afforded 442 mg (50%) of 2-cyano-3-fluoropyridine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-Fluoropyridine-1-oxide (10.0g, 88.4 mmol), trimethylsilylcyanide (26.32g, 265.3 mmol), and triethylamine (17.89g, 177 mmol) were reacted in 90 mL of acetonitrile utilizing the procedure described in example 762B. Purification of the crude by silica gel chomatography using CH2Cl2 as eluent gives compound 771B (7.5g, 70%) as a light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.32 g
Type
reactant
Reaction Step One
Quantity
17.89 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods V

Procedure details

The mixture of 3-fluoro-pyridine 1-oxide (0.99 g, 8.75 mmol), trimethylsilyl cyanide (4.80 ml, 35.0 mmol), and triethyl amine (1.84 ml, 13.2 mmol) in 100 ml of CH3CN was heated at reflux overnight. The solvents were removed, under reduced pressure and the residue was partitioned between EtOAc and saturated NaHCO3. The organic portion was separated, dried with Na2SO4, filtered, condensed, the crude compound as purified by flash column chromatography (10 to 20% of EtOAc in hexanes). The titled compound was obtained as a light yellowish solid. MS (ES+): 123.1 (M+H)+. Calc'd for C6H3FN2—122.10.
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-fluoropyridine
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2-Cyano-3-fluoropyridine
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Reactant of Route 5
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2-Cyano-3-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-Cyano-3-fluoropyridine

Citations

For This Compound
25
Citations
V Nenajdenko - 2014 - Springer
… For example, 2-cyano-3nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in … 76 followed by addition of 2 N HCl results in muriatic 5-bromo-2-cyano3-fluoropyridine [ 72]. …
Number of citations: 5 link.springer.com
SD Kuduk, RM DiPardo, MG Bock - Organic Letters, 2005 - ACS Publications
… The residue was purified by chromatography on silica gel using 5% to 10% ethyl acetate in hexane to afford 244 mg (63%) of volatile 2-cyano-3-fluoropyridine, which exhibited …
Number of citations: 82 pubs.acs.org
MS Ashwood, RJ Alabaster, IF Cottrell… - … process research & …, 2004 - ACS Publications
… The initial synthesis of AMFP·2HCl (Scheme 2) involved oxidation of 3-fluoropyridine 5 and reaction of the formed N-oxide with TMS-cyanide 4 to give 2-cyano-3-fluoropyridine 6 in 77% …
Number of citations: 22 pubs.acs.org
AM Shestopalov, AA Shestopalov… - Fluorinated …, 2009 - Wiley Online Library
… For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in 64% yield. 39 Similar transformations were reported for 3-substituted-4-carbethoxypyridines, …
Number of citations: 5 onlinelibrary.wiley.com
X Fu, X Zhang, C Qian, Z Ma, Z Li, H Jiang… - Chemistry of …, 2022 - ACS Publications
… Following the same procedure for the synthesis of CNPyBCz, CNBrBCz was obtained as a white powder by using 3-bromo-5-fluorobenzonitrile in place of 2-cyano-3-fluoropyridine (…
Number of citations: 10 pubs.acs.org
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… 35.20 Tetrabutylammonium fluoride in DMF converts several nitropyridines to the corresponding fluoropyridines; for example, 2-cyano-3-nitropyridine 36 yields 2-cyano-3-fluoropyridine …
Number of citations: 2 books.google.com
C Wang, H Zhang, T Zhang, X Zou… - Journal of the …, 2021 - ACS Publications
… a DHTz with an ortho-substituted aromatic group would be less susceptible to background oxidation, DHTz 4 and derivatives 5 and 6 were synthesized from 2-cyano-3-fluoropyridine via …
Number of citations: 42 pubs.acs.org
AM Shestopalov, LA Rodinovskaya… - Fluorine in Heterocyclic …, 2014 - Springer
… For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in 64 … followed by addition of 2 N HCl results in muriatic 5-bromo-2-cyano- 3-fluoropyridine [72]. …
Number of citations: 2 link.springer.com
MB Young, JC Barrow, KL Glass… - Journal of medicinal …, 2004 - ACS Publications
… To a solution of 2-cyano-3-fluoropyridine 23 (2.99 g, 24.49 mmol) in DMF (30 mL) were added cesium carbonate (2.03 g, 29.39 mmol) and 1,2,4-triazole (2.03 g, 29.39 mmol). The …
Number of citations: 108 pubs.acs.org
Y Xu, B Han, ZQ Wang, KR Shaw… - … process research & …, 2007 - ACS Publications
… 2-Cyano-3-fluoropyridine (9, 1000 g, 8.196 mol) was charged into a three-neck flask under nitrogen at room temperature, followed by the addition of MeOH (5.0 L). The solution was …
Number of citations: 2 pubs.acs.org

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